4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H8N4S2 and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Human Immunodeficiency Virus-1 (HIV-1) non-nucleoside reverse transcriptase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . HIV-1 non-nucleoside reverse transcriptase is a key enzyme in the replication of HIV-1 .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, inhibiting its function and thus disrupting the cell cycle . Similarly, it binds to the tolerant region II of the HIV-1 non-nucleoside reverse transcriptase’s binding pocket (NNIBP), inhibiting the enzyme and preventing the replication of HIV-1 .
Biochemical Pathways
The inhibition of CDK2 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell proliferation, which is beneficial in the treatment of cancer . The inhibition of HIV-1 non-nucleoside reverse transcriptase prevents the replication of HIV-1, slowing down the progression of the infection .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells . The inhibition of HIV-1 non-nucleoside reverse transcriptase results in the prevention of HIV-1 replication .
Properties
IUPAC Name |
(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-14-9-8-6(7-2-1-3-15-7)4-16-10(8)13-5-12-9/h1-5H,11H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXHINAFBAJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=NC=NC(=C23)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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